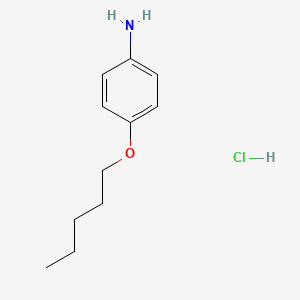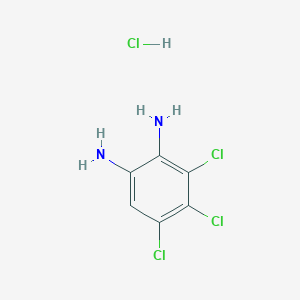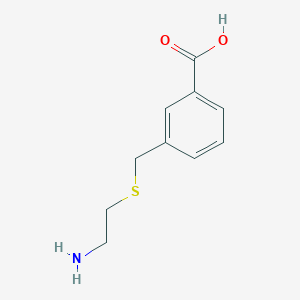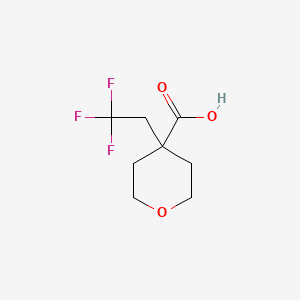
4-(2,2,2-Trifluoroethyl)tetrahydro-2h-pyran-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2,2-Trifluoroethyl)tetrahydro-2H-pyran-4-carboxylic acid is an organic compound with the molecular formula C8H11F3O3 It is a derivative of tetrahydro-2H-pyran-4-carboxylic acid, where the 2-position is substituted with a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethyl)tetrahydro-2H-pyran-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of tetrahydro-2H-pyran-4-carboxylic acid with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-Trifluoroethyl)tetrahydro-2H-pyran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(2,2,2-Trifluoroethyl)tetrahydro-2H-pyran-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical reagent in enzyme studies and metabolic research.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroethyl)tetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-pyran-4-carboxylic acid: The parent compound without the trifluoroethyl group.
4-Fluoro-tetrahydro-2H-pyran-4-carboxylic acid: A similar compound with a fluorine atom instead of the trifluoroethyl group.
Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate: Another derivative with an ethyl group.
Uniqueness
4-(2,2,2-Trifluoroethyl)tetrahydro-2H-pyran-4-carboxylic acid is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. The trifluoroethyl group enhances the compound’s stability, lipophilicity, and potential reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H11F3O3 |
|---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
4-(2,2,2-trifluoroethyl)oxane-4-carboxylic acid |
InChI |
InChI=1S/C8H11F3O3/c9-8(10,11)5-7(6(12)13)1-3-14-4-2-7/h1-5H2,(H,12,13) |
InChI Key |
MTDQRKVRJLCPEW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


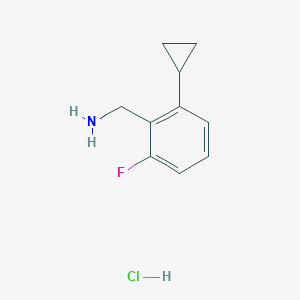
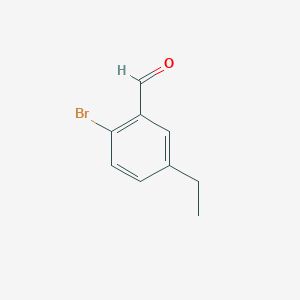
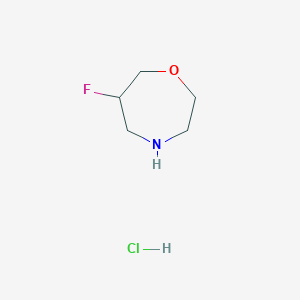

![(2E)-3-{4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-oxazin-6-yl}prop-2-enoicacid](/img/structure/B13511240.png)
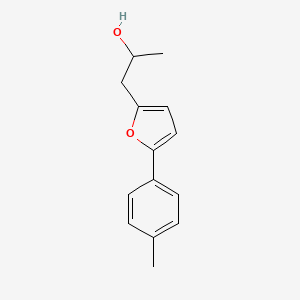
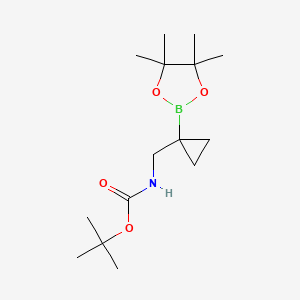
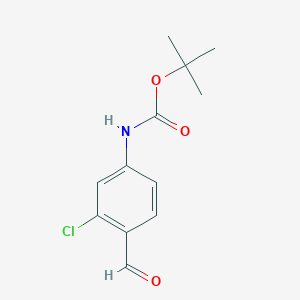
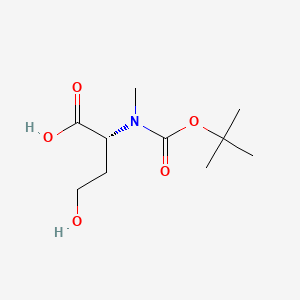
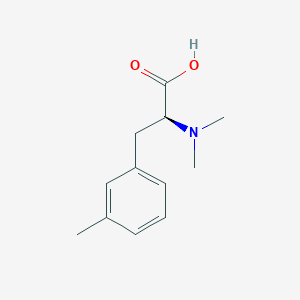
![(1R,6S)-2,5-diazabicyclo[4.2.0]octane](/img/structure/B13511271.png)
